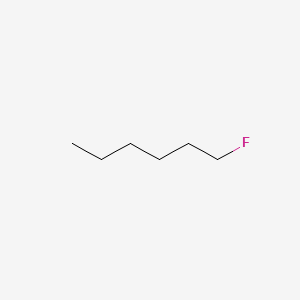

1-Fluorohexane

Descripción

Significance of Organofluorine Chemistry in Contemporary Research

Organofluorine chemistry, the study of organic compounds containing the carbon-fluorine bond, has a significant impact on daily life and technology. wikipedia.org The unique properties imparted by the fluorine atom have made organofluorine compounds central to a wide range of applications, including pharmaceuticals, agrochemicals, and materials science. cas.cn The incorporation of fluorine can lead to substantial improvements in biological and physical properties such as metabolic stability, bioavailability, and lipophilicity. cas.cnresearchgate.net

In the pharmaceutical industry, it is estimated that approximately one-fifth of all drugs contain at least one fluorine atom, including several top-selling medications. wikipedia.orgcas.cn The introduction of a carbon-fluorine bond is a significant strategy for medicinal chemists, as it has been suggested to increase the probability of a successful drug candidate by a factor of ten. wikipedia.org The first fluorinated pharmaceutical, fludrocortisone, was introduced in 1954. nih.gov Other notable examples include the antidepressant fluoxetine (Prozac), the antibiotic ciprofloxacin, and the antifungal fluconazole. wikipedia.org The effectiveness of these compounds is often attributed to the strength of the carbon-fluorine bond, which is the strongest single bond in organic chemistry, making them resistant to metabolic degradation. nih.govnih.gov

The agrochemical industry also heavily relies on organofluorine compounds, with over half of all agricultural chemicals containing fluorine. wikipedia.org These compounds are integral to the development of herbicides, insecticides, and fungicides with high efficiency, selectivity, and low toxicity. researchgate.netnih.gov The presence of fluorine can enhance the biological activity of these molecules by affecting their binding to target enzymes or receptors and by blocking metabolic deactivation pathways. researchgate.net Trifluralin is a common example of a fluorinated herbicide. wikipedia.org

In the realm of materials science, organofluorine compounds are indispensable. researchgate.net Fluoropolymers, such as polytetrafluoroethylene (Teflon), are known for their exceptional chemical resistance, thermal stability, and low friction coefficients. nih.govresearchgate.net These properties make them suitable for a vast array of applications, from non-stick coatings to high-performance electrical insulation. nih.gov Organofluorine compounds are also used as refrigerants, surfactants, solvents, and in the development of advanced materials like liquid crystals and conductive polymers. wikipedia.orgrsc.org

Historical Perspectives on Fluoroalkane Research and Development

The history of organofluorine chemistry predates the isolation of elemental fluorine itself. nih.gov The first synthesis of an organofluorine compound is credited to Dumas and Péligot in 1835, who prepared methyl fluoride (B91410). nih.gov A significant early method for introducing fluorine into organic molecules was halogen exchange, first reported by Borodin in 1862. nih.gov This technique remains a cornerstone of industrial fluorochemical production. nih.gov

A pivotal moment in the development of fluoroaromatic compounds was the discovery of the Balz-Schiemann reaction in 1927, which provided a reliable method for preparing these compounds from diazonium salts. nih.govchinesechemsoc.org Another key advancement was the use of potassium fluoride for nucleophilic halogen exchange on aromatic compounds, first reported by Gottlieb in 1936. nih.govjst.go.jp

The industrial production and application of organofluorine compounds, particularly fluoroalkanes, gained significant momentum in the 1930s and 1940s. nih.govwikipedia.org In 1928, researchers at General Motors sought a non-toxic, non-flammable refrigerant, leading to the development of chlorofluorocarbons (CFCs) like Freon-12 by DuPont. nih.govwikipedia.org This invention revolutionized the refrigeration and air conditioning industries. wikipedia.org

During World War II, the demand for highly stable materials for the Manhattan Project spurred further advancements in fluorocarbon manufacturing, leading to the development of the Fowler process, which uses cobalt trifluoride for large-scale production of perfluoroalkanes. wikipedia.org The discovery of polytetrafluoroethylene (PTFE, or Teflon) by a DuPont chemist in 1938 marked another milestone, introducing a new class of high-performance polymers. nih.gov

Conceptual Challenges and Emerging Opportunities in the Study of 1-Fluorohexane

The synthesis of this compound, a simple fluoroalkane, presents several conceptual challenges that are representative of broader issues in organofluorine chemistry. One of the primary methods for its preparation involves the nucleophilic substitution of a halogen, such as in 1-chlorohexane (B165106) or 1-bromohexane (B126081), with a fluoride ion source like potassium fluoride. wikipedia.orgprepchem.com This reaction often requires high temperatures and specific solvents like ethylene (B1197577) glycol to achieve a reasonable yield. wikipedia.orgprepchem.com A significant challenge is the competing elimination reaction, which can lead to the formation of hexene as a byproduct. prepchem.com Furthermore, the reactivity of fluoride salts can be highly dependent on their physical state, necessitating procedures like drying and fine grinding to ensure efficacy. prepchem.com

Despite these challenges, the study of this compound and other simple fluoroalkanes opens up emerging opportunities in several areas. Its use as a model compound in physical chemistry allows for a better understanding of the fundamental physicochemical properties of fluorinated hydrocarbons. wikipedia.org Research into greener synthetic routes for this compound is an active area, aiming to develop more environmentally benign processes. acs.org

A significant area of opportunity lies in the selective activation and functionalization of the strong carbon-fluorine bond in this compound. nih.gov While historically considered inert, recent research has demonstrated that the C-F bond in fluoroalkanes can be activated and transformed using various reagents, including organometallic complexes. nih.govnih.gov For instance, reactions with activated magnesium can lead to the formation of Grignard-like reagents (C₆H₁₃MgF). wikipedia.org These advancements pave the way for using simple fluoroalkanes like this compound as building blocks for more complex fluorinated molecules, which is of great interest in pharmaceutical and agrochemical development. nih.govnih.gov The ability to perform late-stage fluorination or functionalization of fluoroalkanes offers a powerful tool for modifying the properties of bioactive molecules. nih.gov

Current Scope and Future Trajectories of Academic Inquiry into this compound

The current academic inquiry into this compound is multifaceted, extending from fundamental studies of its properties to its application in novel chemical transformations. Researchers continue to investigate and optimize its synthesis, with a focus on improving efficiency and reducing environmental impact. acs.org This includes exploring new fluorinating agents and catalytic systems that can operate under milder conditions and with higher selectivity, minimizing the formation of unwanted byproducts. researchgate.netorganic-chemistry.org

A significant portion of current research revolves around the activation of the C-F bond in this compound. nih.gov This is a challenging but highly rewarding field, as it promises to unlock the potential of fluoroalkanes as versatile synthetic intermediates. nih.gov Studies are exploring the use of various metal hydrides and organometallic reagents to mediate the cleavage of the C-F bond, allowing for subsequent derivatization. nih.govcore.ac.uk The development of methods for the chemoselective functionalization of the C-F bond in the presence of other functional groups is a key objective. nih.gov

Future trajectories for research on this compound are likely to focus on several key areas. The development of catalytic and enantioselective methods for the synthesis and functionalization of fluoroalkanes will continue to be a major theme. The use of this compound and its derivatives in the synthesis of novel fluorinated materials, pharmaceuticals, and agrochemicals will likely expand as our ability to manipulate the C-F bond improves. Furthermore, a deeper understanding of the interactions of fluoroalkanes at the molecular level, including their role in supramolecular chemistry and materials science, is an area ripe for exploration. mdpi.com The unique properties of short-chain fluoroalkanes may have significant potential for engineering new behaviors in organic materials. mdpi.com

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₁₃F |

| Molar Mass | 104.168 g·mol⁻¹ |

| Appearance | Colorless liquid |

| Density | 0.8 g/cm³ |

| Melting Point | -103 °C |

| Boiling Point | 92–93 °C |

| Refractive Index | 1.3755 |

| Water Solubility | 199 mg/L |

Data sourced from multiple references. wikipedia.orgcymitquimica.comchemsynthesis.comparchem.comnih.govepa.gov

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-fluorohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13F/c1-2-3-4-5-6-7/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFERIJCSHDJMSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059910 | |

| Record name | Hexane, 1-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

373-14-8 | |

| Record name | 1-Fluorohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=373-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Fluorohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000373148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexane, 1-fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexane, 1-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-fluorohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.149 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations of 1 Fluorohexane Reactivity

Research into Elimination Reactions (Dehydrofluorination)

Catalytic Dehydrofluorination Processes

Dehydrofluorination, the elimination of hydrogen fluoride (B91410) (HF), is a key reaction for converting fluoroalkanes into more unsaturated compounds like fluoroolefins. This process typically requires catalysts, often Lewis acids, to facilitate the cleavage of the strong C-F bond and the C-H bond.

Aluminum fluoride (AlF₃) and aluminum chlorofluoride (ACF) are noted as effective catalysts for the dehydrofluorination of hydrofluorocarbons (HFCs) matec-conferences.orgresearchgate.netresearchgate.netresearchgate.net. These catalysts possess Lewis acidic sites that are crucial for activating the C-F bond. The mechanism generally involves the Lewis acid interacting with the fluorine atom of the fluoroalkane, weakening the C-F bond and initiating dehydrofluorination matec-conferences.org. For instance, ACF has demonstrated catalytic activity in dehydrofluorination reactions of monofluoroalkanes, yielding olefins researchgate.net. Studies suggest that the activation of the C-F bond by ACF can occur without additional hydrogen sources, with a surface-bound silylium-ion-like species potentially acting as a crucial intermediate researchgate.net.

Other catalytic systems, such as those involving transition metals or Lewis acids like BF₃·OEt₂, have also been explored for dehydrofluorination or related HF transfer reactions. For example, BF₃·OEt₂ can catalyze the transfer of HF equivalents from fluoroalkanes to alkynes, leading to difluoroalkanes chemrxiv.orgnih.gov. The mechanism here involves BF₃ acting as a Lewis acid to facilitate both defluorination and subsequent fluorination steps, with diethyl ether (OEt₂) mediating proton transfer.

The choice of catalyst and reaction conditions can influence the selectivity of dehydrofluorination. For example, MgF₂ catalysts have been investigated for the dehydrofluorination of HFC-152a, with their stability and activity influenced by preparation methods and calcination temperatures nih.gov.

Radical-Mediated Transformations Involving Fluoroalkanes

Fluoroalkanes can participate in radical reactions, which are initiated by the homolytic cleavage of a bond, typically C-H or C-F. These reactions are fundamental to various chemical processes, including atmospheric chemistry and combustion oup.comoup.comsrmist.edu.in.

The reactivity of fluoroalkanes in radical reactions is often studied through hydrogen atom abstraction by radicals like hydroxyl (OH) or oxygen (O) oup.comoup.comresearchgate.netaip.org. Kinetic studies have shown that the rate of hydrogen abstraction from fluoroalkanes by OH radicals is influenced by the position and number of fluorine substituents oup.comresearchgate.net. Specifically, fluorine substitution at the β-carbon site generally increases the barrier heights for H-abstraction, while substitution at the α-carbon site can be explained by electron-withdrawing and steric effects oup.comoup.com.

The mechanism of radical reactions involving fluoroalkanes often follows a chain process involving initiation, propagation, and termination steps srmist.edu.inlibretexts.org. For example, in the reaction of fluorine with alkanes or fluoroalkanes, a free-radical substitution mechanism similar to the chlorination of methane (B114726) is observed examqa.com. Initiation typically involves the homolytic cleavage of a bond (e.g., by UV radiation or heat) to generate a radical species. Propagation steps involve the radical abstracting an atom (like hydrogen) from a stable molecule, generating a new radical and product, which continues the chain srmist.edu.inlibretexts.org.

Studies on the relative stability of fluoroalkyl radicals indicate that while mono- and difluorination can stabilize a methyl radical, trifluorination can destabilize it due to inductive effects outweighing resonance stabilization rsc.org. The reactivity of fluoroalkyl radicals can be described in terms of nucleophilicity and electrophilicity, influenced by the inductive and resonance effects of fluorine rsc.orgresearchgate.net.

Mechanistic Insights into the Unique Fluorine Effects on Reactivity

Fluorine's unique properties—high electronegativity, small size, and the strength of the C-F bond—impart distinctive effects on the reactivity of organic molecules like 1-fluorohexane ucd.iealfa-chemistry.comwikipedia.org. These effects are crucial for understanding the mechanistic pathways of its transformations.

Steric Effects: While fluorine is small, its steric influence can become significant as the extent of fluorination increases. The trifluoromethyl group (CF₃), for example, has a steric demand comparable to an ethyl group researchgate.net. These steric factors, along with electronic effects, influence reaction pathways, transition state geometries, and selectivity oup.comrsc.orgresearchgate.net. For example, fluorine substitution can decrease the pre-exponential factor in radical abstraction reactions due to steric and electrostatic interactions with the attacking radical oup.com.

Stereoelectronic Effects: Stereoelectronic effects, such as the gauche effect, arise from the spatial relationship between orbitals and influence molecular conformation and reactivity ufla.brwikipedia.org. In molecules like 1,2-difluoroethane, the gauche conformation is favored due to stabilizing interactions between σ(C–H) donor orbitals and σ*(C–F) acceptor orbitals wikipedia.org. These effects can alter the preferred conformations of molecules and, consequently, their reactivity patterns.

Bond Strength and Reactivity: The exceptional strength of the C-F bond is a primary reason for the low reactivity of fluoroalkanes in many reactions, particularly nucleophilic substitutions, where fluoride is the poorest leaving group among halides alfa-chemistry.comwikipedia.org. This high bond strength translates to higher activation energies for reactions involving C-F bond cleavage. However, under specific conditions, such as those involving strong Lewis acids or specialized catalytic systems, C-F bond activation can be achieved matec-conferences.orgresearchgate.netresearchgate.netchemrxiv.orgnih.govresearchgate.netacs.org.

Data Table: Comparison of Bond Dissociation Energies (BDE)

To illustrate the strength of the C-F bond relative to other bonds, consider the following typical bond dissociation energies (values are approximate and can vary depending on the specific molecular environment):

| Bond Type | Approximate BDE (kcal/mol) |

| C-F | 110-130 |

| C-H | 90-100 |

| C-Cl | 75-85 |

| C-Br | 60-70 |

| C-I | 50-55 |

Note: These values are generalized and can be influenced by neighboring substituents and molecular structure.

The higher BDE of the C-F bond directly correlates with the greater energy required to break it, contributing to the characteristic inertness of fluoroalkanes in many chemical transformations.

Theoretical and Computational Chemistry Studies of 1 Fluorohexane

Quantum Chemical Calculations on Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic structure and bonding within the 1-fluorohexane molecule. northwestern.edu These ab initio methods solve the Schrödinger equation, or an approximation of it, to determine the wavefunctions and energies of the electrons in the molecule. northwestern.edulsu.edu

The electronic structure dictates many of the molecule's properties, including its geometry, polarity, and reactivity. northwestern.edu A key feature of this compound is the carbon-fluorine (C-F) bond, which is the most polar single bond in organic chemistry. nih.gov Quantum chemical calculations can precisely quantify the charge distribution along this bond and throughout the molecule. Methods like Hartree-Fock (HF) provide a foundational approximation, treating each electron as moving in the average field of all others. sciepub.com More advanced methods that account for electron correlation are used for higher accuracy. sciepub.com

These calculations yield valuable data on molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals are crucial for predicting the molecule's reactivity towards other chemical species. The analysis of the molecular wavefunction can also provide insights into bond orders and the nature of the covalent bonds within the alkyl chain and the C-F bond. northwestern.edu

Below is a table of conceptual electronic properties for this compound that can be determined using quantum chemical calculations.

| Property | Description | Typical Computational Output |

| Dipole Moment | A measure of the overall polarity of the molecule resulting from the separation of positive and negative charges. | A vector quantity with magnitude typically given in Debye (D). |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital, related to the molecule's ability to donate electrons. | Energy value in electron volts (eV) or Hartrees. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, related to the molecule's ability to accept electrons. | Energy value in electron volts (eV) or Hartrees. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, indicating chemical reactivity and electronic excitation energy. | Energy value in electron volts (eV). |

| Atomic Charges | The partial charge assigned to each atom in the molecule, indicating the distribution of electron density. | Partial charges (e.g., Mulliken, NBO) for each atom. |

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for elucidating the detailed pathways of chemical reactions involving this compound. By modeling reaction mechanisms, researchers can identify intermediates and, most importantly, the transition states that connect them. A transition state is a high-energy, transient configuration along the reaction coordinate that represents the energy barrier to a reaction. lsu.edu

The process involves mapping the potential energy surface (PES) of a reacting system. lsu.edu For a reaction of this compound, such as a nucleophilic substitution (SN2) or an elimination (E2) reaction, computational models can calculate the energies of the reactants, products, and all structures in between. The activation energy of the reaction, which is a key determinant of the reaction rate, is determined by the energy difference between the reactants and the transition state. sciepub.com Computational analysis allows for the study of complex kinetics and the identification of these critical, short-lived structures. montclair.edu

Density Functional Theory (DFT) has become one of the most widely used methods for studying reaction mechanisms due to its favorable balance of accuracy and computational cost. mdpi.comresearchgate.net Unlike wavefunction-based methods, DFT calculates the total energy of the system based on its electron density. core.ac.uk This approach bypasses the complexity of solving the many-body Schrödinger equation, making it applicable to larger and more complex systems. core.ac.uk

In the context of this compound, DFT can be applied to investigate various reactions. For example, in an E2 elimination reaction, DFT calculations can model the approach of a base, the breaking of the C-H and C-F bonds, and the formation of the new C=C double bond simultaneously. The calculations would provide the geometries and energies of the reactant complex, the transition state, and the product complex. sciepub.com Different DFT functionals, which are approximations for the exchange-correlation energy, can be tested to find the one that best reproduces experimental data for similar systems. youtube.com The inclusion of solvent effects, often through continuum solvation models, is also crucial for accurately modeling reactions in solution. sciepub.com

The table below illustrates a hypothetical energy profile for a reaction involving this compound, as could be calculated using DFT.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | Starting materials (e.g., this compound + Base) | 0.0 |

| Transition State (TS) | Highest energy point along the reaction pathway. | +25.0 |

| Products | Final materials (e.g., Hexene + H-Base+ + F-) | -10.0 |

Beyond the study of known mechanisms, advanced computational approaches aim to predict new or unexpected reaction pathways from first principles. These methods are becoming increasingly important for discovering novel reactivity. rsc.org

One such approach is the use of automated reaction path exploration algorithms. These algorithms systematically search the potential energy surface of a chemical system to find reaction pathways, including intermediates and transition states, without prior chemical intuition. This can lead to the discovery of complex reaction networks. chemrxiv.org

Another advanced method is heuristically-aided quantum chemistry (HAQC). nih.gov This approach combines quantum chemical calculations with a set of chemical rules or heuristics to guide the exploration of the potential energy surface. nih.gov The heuristics help to prune the vast number of possible reaction steps, making the search for feasible pathways more computationally efficient. nih.gov For this compound, these methods could be used to explore its decomposition pathways at high temperatures or its reactions with complex catalytic systems, potentially uncovering reaction channels that have not been experimentally observed. These advanced tools are pushing the boundaries of what can be predicted computationally in organic chemistry. researchgate.net

Conformational Analysis and Intermolecular Interactions in Fluoroalkanes

The flexibility of the six-carbon chain in this compound means it can adopt numerous three-dimensional shapes, or conformations. Conformational analysis involves identifying the stable conformers and determining their relative energies. Fluorine substitution can significantly influence these conformational preferences. soton.ac.uk The rotation around each C-C single bond can lead to different spatial arrangements, primarily described as anti (staggered, with substituents far apart) and gauche (staggered, with substituents closer).

Computational methods, particularly DFT, are well-suited to calculate the energies of these different conformers. For this compound, the key dihedral angles to consider are along the C1-C2 and C2-C3 bonds, where the presence of the electronegative fluorine atom can introduce stabilizing or destabilizing stereoelectronic effects.

Furthermore, understanding the intermolecular interactions of fluoroalkanes is crucial for predicting their physical properties and behavior in condensed phases. rsc.orgrsc.org While the C-F bond is highly polar, the fluorine atom in an alkyl fluoride (B91410) is a weak hydrogen bond acceptor. nih.gov The dominant intermolecular forces in fluoroalkanes are often dispersion forces and dipole-dipole interactions. Computational studies on perfluoroalkanes have shown that their interactions can be weaker than those of the corresponding alkanes due to factors like steric repulsion. rsc.orgrsc.org For this compound, computational analysis can quantify the strength of interactions such as C-F···H-C, which play a role in the packing of these molecules in liquids and solids. dntb.gov.ua

The following table presents a conceptual comparison of the relative energies for different conformers of this compound around the C1-C2 bond.

| Conformer | Dihedral Angle (F-C1-C2-C3) | Description | Relative Energy (kcal/mol) |

| Anti | ~180° | The fluorine atom and the C3 carbon are on opposite sides. | 0.0 (most stable) |

| Gauche | ~60° | The fluorine atom and the C3 carbon are adjacent. | +0.5 |

Predictive Modeling for Fluorination and Defluorination Outcomes

Predictive modeling combines computational chemistry with statistical methods or machine learning to forecast the outcomes of chemical reactions. nih.gov This approach is highly valuable for designing efficient synthetic routes for fluorination (introducing a fluorine atom) and defluorination (removing a fluorine atom). nih.gov

For the synthesis of this compound, predictive models could be developed to screen different fluorinating agents and reaction conditions to maximize the yield and selectivity. These models often rely on quantitative structure-activity relationship (QSAR) principles, where molecular descriptors calculated using quantum chemistry are correlated with experimental outcomes. nih.gov Descriptors can include electronic properties (like atomic charges or orbital energies) and steric parameters. nih.gov

Similarly, for the defluorination of this compound, which is relevant in environmental remediation contexts, predictive models can assess its susceptibility to degradation. nih.gov Studies on other per- and polyfluoroalkyl substances (PFAS) have used machine learning algorithms trained on quantum chemical descriptors to predict their defluorination potential. nih.gov The models indicated that electrostatic properties and the topological structure of the compounds are significant factors. nih.gov Theoretical calculations suggest that the addition of an electron to a PFAS molecule can lead to the cleavage of C-F bonds. nih.gov Such a model for this compound would help in designing effective chemical or biological defluorination strategies.

| Descriptor Type | Example for this compound | Relevance to Reactivity |

| Electronic | Partial charge on the carbon atom of the C-F bond | Predicts susceptibility to nucleophilic or electrophilic attack. |

| Steric | Molecular volume/surface area | Influences the accessibility of the reaction site to reagents. |

| Topological | Branching index of the alkyl chain | Relates molecular shape to physical properties and reactivity. |

| Quantum | LUMO energy | Indicates the ease of accepting an electron, relevant for reductive defluorination. |

Advanced Spectroscopic and Analytical Research Methodologies for 1 Fluorohexane

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating reaction mechanisms involving 1-fluorohexane. By monitoring the changes in the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei, researchers can track the progress of a reaction, identify intermediates, and characterize final products.

The ¹⁹F nucleus is particularly useful due to its 100% natural abundance and high sensitivity. nih.gov Its chemical shift is highly sensitive to the local electronic environment, making it an excellent probe for tracking transformations at the fluorine-bearing carbon. For instance, in a nucleophilic substitution reaction where the fluorine atom is displaced, the disappearance of the characteristic ¹⁹F signal of this compound and the appearance of new signals corresponding to the product and any fluorine-containing byproducts can be quantitatively monitored.

Multinuclear NMR experiments, such as ¹H-¹⁹F Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC), can establish through-bond connectivities. These experiments are invaluable for confirming the structure of reaction products and intermediates, providing unambiguous evidence for proposed mechanistic pathways. For example, by observing correlations between the fluorine atom and protons on adjacent carbons, the regioselectivity of a reaction can be determined. While specific mechanistic studies focused solely on this compound are not extensively detailed in the literature, the principles of using fluorinated molecules as reactants to study reaction mechanisms and kinetics are well-established. nih.gov

Table 1: Typical NMR Spectroscopic Data for this compound nih.gov

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| ¹H (C1) | ~4.4 | Triplet of triplets | J(H,F) ≈ 47 Hz, J(H,H) ≈ 6 Hz |

| ¹H (C2) | ~1.7 | Multiplet | |

| ¹H (C3-C5) | ~1.3-1.4 | Multiplet | |

| ¹H (C6) | ~0.9 | Triplet | J(H,H) ≈ 7 Hz |

| ¹³C (C1) | ~84 | Doublet | J(C,F) ≈ 165 Hz |

| ¹³C (C2) | ~31 | Doublet | J(C,F) ≈ 20 Hz |

| ¹³C (C3) | ~25 | Doublet | J(C,F) ≈ 6 Hz |

| ¹³C (C4) | ~31 | Singlet | |

| ¹³C (C5) | ~22 | Singlet | |

| ¹³C (C6) | ~14 | Singlet | |

| ¹⁹F | ~-218 | Triplet of triplets | J(F,H) ≈ 47 Hz, J(F,H) ≈ 25 Hz |

Vibrational Spectroscopy (Infrared and Raman) for Molecular Structure and Dynamics

IR spectroscopy is particularly sensitive to polar bonds and is therefore effective for observing the C-F stretching and bending vibrations in this compound. The C-F stretch typically appears in the region of 1000-1100 cm⁻¹, and its exact position and intensity can be influenced by the molecular conformation.

Raman spectroscopy, which relies on changes in polarizability during a vibration, is complementary to IR spectroscopy. It is often more sensitive to the vibrations of the carbon backbone. By analyzing the IR and Raman spectra of this compound in different phases (gas, liquid, and solid) and at various temperatures, researchers can study its conformational isomers. scispace.com For flexible molecules like this compound, different conformers (e.g., anti vs. gauche orientations around the C-C bonds) will have distinct vibrational spectra. The relative intensities of the bands corresponding to different conformers can be used to determine their relative populations and the energy differences between them.

Table 2: Selected Infrared Absorption Bands for this compound nih.gov

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~2960 | C-H stretch (asymmetric) |

| ~2870 | C-H stretch (symmetric) |

| ~1465 | C-H bend (scissoring) |

| ~1080 | C-F stretch |

Mass Spectrometry in Reaction Monitoring and Product Characterization

Mass spectrometry (MS) is a powerful analytical technique for monitoring reactions and characterizing the products of reactions involving this compound. In its most common application, MS is coupled with Gas Chromatography (GC-MS), which first separates the components of a reaction mixture before they are introduced into the mass spectrometer.

In the mass spectrometer, molecules are ionized, typically by electron ionization (EI), to form a molecular ion (M⁺•). The molecular ion of this compound has a mass-to-charge ratio (m/z) corresponding to its molecular weight (104.17 g/mol ). nih.gov This molecular ion can then undergo fragmentation, breaking into smaller, characteristic charged fragments. The fragmentation pattern serves as a molecular fingerprint that can be used to identify this compound and its reaction products.

For reaction monitoring, small aliquots of the reaction mixture can be analyzed by GC-MS at different time points. The disappearance of the peak corresponding to this compound and the appearance of new peaks corresponding to products can be tracked to determine the reaction kinetics. The mass spectra of the new peaks can then be used to identify the products. Common fragmentation pathways for haloalkanes include the loss of the halogen atom and cleavage of the carbon-carbon bonds. msu.edu

Table 3: Major Fragment Ions in the Mass Spectrum of this compound nist.gov

| m/z | Proposed Fragment |

| 104 | [C₆H₁₃F]⁺• (Molecular Ion) |

| 85 | [C₆H₁₃]⁺ |

| 57 | [C₄H₉]⁺ |

| 43 | [C₃H₇]⁺ |

| 41 | [C₃H₅]⁺ |

Surface Science Techniques for Monolayer Structure and Ordering Analysis (e.g., Scanning Tunneling Microscopy)

Surface science techniques are crucial for understanding the structure and ordering of this compound when it forms monolayers on solid substrates. Scanning Tunneling Microscopy (STM) is a particularly powerful tool for imaging surfaces with atomic resolution. ucdavis.edu While specific STM studies on this compound are not prevalent, the behavior of similar alkyl fluorides in self-assembled monolayers (SAMs) provides a strong basis for understanding how this compound would be analyzed.

In a typical experiment, a solution of this compound or a derivative with a suitable headgroup (e.g., a thiol for a gold surface) is exposed to the substrate, leading to the formation of a monolayer. The STM tip is then scanned across the surface, and the tunneling current between the tip and the surface is measured. This current is highly sensitive to the local electronic density of states, allowing for the visualization of individual molecules within the monolayer.

STM can reveal information about the packing arrangement of the molecules (e.g., hexagonal or rectangular lattices), the presence of domains, and the nature of defects in the monolayer. By analyzing the STM images, researchers can determine the orientation of the this compound molecules with respect to the surface and to each other. This information is critical for understanding the interfacial properties of fluorinated surfaces.

Electron Energy-Loss Spectroscopy (EELS) for Local Chemical Information

Electron Energy-Loss Spectroscopy (EELS) is a technique that can provide localized chemical and electronic information, often with high spatial resolution when performed in a transmission electron microscope (TEM). osti.gov While EELS is more commonly used for elemental analysis, recent advances in instrumentation have enabled vibrational EELS, which can probe the vibrational modes of molecules. globalsino.com

In vibrational EELS, a high-energy electron beam is passed through a thin sample. Some electrons lose a small amount of energy corresponding to the excitation of vibrational modes in the sample molecules. By analyzing the energy loss spectrum, a vibrational spectrum similar to that obtained by IR or Raman spectroscopy can be generated.

For this compound, vibrational EELS could potentially be used to obtain chemical information from very small volumes of material. For example, it could be used to study the chemical composition of nanoscale domains or interfaces containing this compound. The C-H and C-F stretching and bending modes would be expected to be visible in the EELS spectrum, providing a fingerprint of the molecule. Although the application of vibrational EELS to organic molecules is still an emerging field, it holds promise for providing unique insights into the local chemistry of compounds like this compound. nims.go.jp

Advanced Chromatographic Separations for Complex Reaction Mixtures

Advanced chromatographic techniques are essential for the separation and analysis of complex reaction mixtures containing this compound. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the two most common methods employed.

Gas chromatography is well-suited for the separation of volatile compounds like this compound. arxiv.org The choice of the stationary phase in the GC column is critical for achieving good separation. For mixtures containing isomers or compounds with similar boiling points, high-resolution capillary columns are often used. The Kovats retention index is a standardized measure of the retention time of a compound, which can aid in its identification. The standard non-polar Kovats retention index for this compound is 704. nih.gov

High-Performance Liquid Chromatography (HPLC) is a versatile technique that can be used to separate a wider range of compounds, including those that are not volatile enough for GC. chromatographyonline.com For fluorinated compounds, reversed-phase HPLC with columns containing fluorinated stationary phases can offer unique selectivity. The separation is based on the differential partitioning of the analytes between the mobile phase and the stationary phase. By optimizing the mobile phase composition and the type of stationary phase, complex mixtures containing this compound and its reaction products can be effectively separated for subsequent analysis and quantification.

Table 4: Chromatographic Data for this compound

| Technique | Parameter | Value | Reference |

| Gas Chromatography | Kovats Retention Index (Standard Non-Polar) | 704 | nih.gov |

| Gas Chromatography | Kovats Retention Index (Semi-standard Non-Polar) | 656.8, 658, 649 | nih.gov |

Environmental and Ecotoxicological Research Perspectives on Fluoroalkanes

Investigation of Biodegradation Pathways of Fluorinated Alkanes

The biodegradation of fluorinated alkanes is a complex process, largely dictated by the strength of the C-F bond, which renders them recalcitrant to many common microbial metabolic pathways. However, specialized microorganisms and enzymatic systems have evolved or are being identified to address these recalcitrant compounds.

Microbial Defluorination and Metabolism Studies

Microbial defluorination, the process by which microorganisms cleave the C-F bond and release inorganic fluoride (B91410), is a critical aspect of fluorinated alkane biodegradation. Studies have shown that certain bacteria can utilize fluorinated alkanes as sole carbon and energy sources. For instance, Pseudomonas sp. strain 273 has demonstrated the ability to degrade terminally monofluorinated alkanes, such as 1-fluorodecane, and α,ω-difluorinated alkanes like 1,10-difluorodecane (B1670032) (DFD), under aerobic conditions nsf.gov. This degradation involves the recovery of a high percentage of fluorine as inorganic fluoride, indicating successful C-F bond cleavage nsf.gov. Fluorohexanoate was identified as an intermediate during the degradation of these compounds, suggesting that the initial microbial attack occurs on the terminal methyl or fluoromethyl groups, likely via oxygenolytic enzyme systems nsf.gov.

While fluoroacetate (B1212596) dehalogenase is recognized as one of the few enzymes capable of direct C-F bond cleavage through hydrolysis, other microbial strategies are being explored nih.govservice.gov.uk. It is understood that microorganisms adapted to polluted environments can facilitate the biotransformation of fluorinated compounds, with studies revealing enzymes capable of C-F bond cleavage nsf.govnih.gov. However, it is important to note that enzymes like haloalkane dehalogenases (HLDs), while effective at cleaving C-Cl, C-Br, and C-I bonds, are generally unable to cleave the strong C-F bond researchgate.netthieme-connect.de.

Enzymatic Mechanisms of C-F Bond Cleavage

The cleavage of the exceptionally strong C-F bond requires specific enzymatic machinery. Metalloenzymes play a significant role in this process, including histidine-ligated heme-dependent enzymes like dehaloperoxidase and tyrosine hydroxylase, thiolate-ligated heme-dependent cytochrome P450, and various non-heme oxygenases such as Rieske dioxygenase and thiol dioxygenase nsf.govnih.govwikipedia.org. These enzymes can catalyze C-F bond cleavage on fluorinated substrates, often through mechanisms involving activation of adjacent C-H bonds or direct oxidative or reductive processes across the C-F bond nsf.govnih.govwikipedia.orgnih.gov. While the precise mechanisms are still under investigation, the study of structure-function relationships in these enzymes is crucial for understanding biocatalytic defluorination and its potential applications in environmental remediation nsf.govnih.gov.

Atmospheric and Aquatic Degradation Mechanisms

The fate of fluorinated alkanes in the atmosphere and aquatic environments is primarily governed by their chemical stability and susceptibility to degradation processes.

Atmospheric Degradation: The primary removal mechanism for many hydrofluorocarbons (HFCs) and other fluorinated compounds in the troposphere is reaction with hydroxyl radicals (OH) nist.govservice.gov.ukapolloscientific.co.uk. For 1-fluorohexane, research indicates a specific rate constant for its reaction with OH radicals of 1.71 (±0.09) x 10⁻¹⁵ cm³/molecule/s nih.gov. This reaction contributes to an estimated atmospheric half-life of approximately 31 years for 1H-perfluorohexane, classifying it as a compound with a long atmospheric persistence nih.gov. The atmospheric degradation of fluorinated compounds is largely controlled by their reactivity with tropospheric OH radicals, as photolysis is generally not a significant removal pathway for these substances service.gov.ukapolloscientific.co.uk.

Aquatic Degradation: In aquatic environments, fluorinated compounds exhibit varying degradation behaviors. While some chemical methods like photochemical, electrochemical, and thermal treatments are being explored for the degradation of per- and polyfluoroalkyl substances (PFAS), the specific pathways are closely linked to their chemical structures, including head groups and chain lengths researchgate.net. Studies on gamma irradiation of PFAS in water have identified aqueous electrons as key reactive species, leading to complex degradation pathways. Importantly, 1H-perfluorohexane does not undergo hydrolysis nih.gov.

Research on Environmental Persistence and Transformation Products

The inherent strength of the C-F bond makes many fluorinated alkanes highly resistant to environmental degradation, leading to significant persistence.

Environmental Persistence: 1H-Perfluorohexane is characterized by its resistance to biodegradation and hydrolysis, coupled with a long atmospheric half-life, leading to its classification as potentially persistent or very persistent (P/vP) nih.gov. This persistence is a common trait among per- and polyfluoroalkyl substances (PFAS), often earning them the moniker "forever chemicals" due to their extreme resistance to environmental and metabolic degradation. Perfluoroisohexane, a structural analogue, is also described as very stable and unlikely to degrade through biotic or abiotic means apolloscientific.co.uk. The persistence of these compounds is directly linked to the multiple strong C-F bonds within their structures, which resist breakdown under typical environmental conditions.

Transformation Products: Research into the degradation of fluorinated compounds indicates that transformation products can also be persistent. For 1H-perfluorohexane, potential transformation products identified include perfluorohexan-1-ol, which may further oxidize to perfluorohexanoic acid, both of which are also likely to be persistent in the environment nih.gov. Studies involving gamma irradiation of PFAS have identified a range of transformation products, including those resulting from fluorine substitution or exchange reactions. For other PFAS, degradation pathways such as H/F exchange and chain shortening have been identified as predominant mechanisms researchgate.net.

Strategies for Sustainable Fluorochemical Production and Waste Management

Addressing the environmental challenges posed by fluorinated compounds necessitates strategies for more sustainable production and effective waste management.

Sustainable Fluorochemical Production: The chemical industry is increasingly focusing on sustainable practices, including increasing production process efficiency, utilizing renewable raw materials, and developing circular economy approaches to minimize environmental impact. For fluoropolymers, industry initiatives are underway to promote responsible manufacturing, aiming to reduce emissions of non-polymeric PFAS residues through the adoption of state-of-the-art technologies.

Waste Management: Effective waste management for fluorinated compounds involves international cooperation, capacity building, and technology transfer, emphasizing the principles of reduce, reuse, and recycle (3Rs). Strategies for managing fluoride-containing waste often explore the use of industrial by-products and biomass as adsorbents, aligning with circular economy principles. The development of comprehensive international agreements and the refinement of existing regulatory frameworks are crucial for promoting sound chemicals and waste management globally.

Applications of 1 Fluorohexane in Advanced Chemical Synthesis and Materials Science Research

Role as a Synthetic Intermediate for Complex Organofluorine Compounds

1-Fluorohexane serves as a fundamental building block in the synthesis of more complex organofluorine compounds. The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. nih.gov This makes fluorinated compounds highly sought after in fields such as pharmaceuticals and agrochemicals. nih.goveurekalert.org While specific examples detailing the direct conversion of this compound into complex commercial drugs or agrochemicals are not extensively documented in publicly available literature, its role as a simple alkyl fluoride (B91410) makes it a valuable starting material for methodologies aimed at constructing more elaborate molecular architectures.

The synthesis of organofluorine compounds often relies on the strategic introduction of fluorine or fluorinated moieties. eurekalert.org this compound, with its terminal fluorine atom, can be used to introduce a hexyl group into a larger molecule, where the fluorine can later be displaced or used to direct further reactions. The principles of nucleophilic substitution, for instance, can be applied to replace the fluorine atom with other functional groups, thereby elaborating the carbon skeleton.

Development of Novel Fluorinated Building Blocks in Organic Synthesis

The development of novel fluorinated building blocks is a cornerstone of modern medicinal and materials chemistry. beilstein-journals.org These building blocks are pre-functionalized molecules that can be readily incorporated into larger structures, streamlining the synthesis of complex fluorinated targets. While the direct transformation of this compound into widely commercialized building blocks is not extensively reported, its chemical structure lends itself to the conceptual design of such synthons.

Through various synthetic manipulations, this compound can be envisioned as a precursor to a range of functionalized building blocks. For example, reactions that modify the alkyl chain or replace the fluorine atom could lead to new bifunctional molecules. These new building blocks, containing both a fluorinated component and a reactive handle, could then be employed in diverse synthetic applications. Methodologies such as halofluorination, while not directly starting from this compound, exemplify the strategies used to create complex fluorinated building blocks from simpler precursors. beilstein-journals.org

Research into Fluorinated Polymers and Functional Materials with Tailored Properties

Fluorinated polymers are a class of materials known for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. While large-scale commercial fluoropolymers are typically synthesized from highly fluorinated monomers like tetrafluoroethylene, there is ongoing research into creating specialty polymers with tailored properties by incorporating mono-fluorinated units.

Although there is no widespread documentation of this compound being directly used as a monomer in polymerization reactions, its derivatives could conceptually be employed in the synthesis of novel fluorinated polymers. For instance, functionalization of the hexane (B92381) chain of this compound to introduce a polymerizable group, such as a vinyl or acrylate (B77674) moiety, could generate a monomer. The resulting polymer would possess a unique structure with pendant fluorohexyl groups, which could impart specific surface properties or other desired characteristics to the material. This approach allows for the fine-tuning of polymer properties by controlling the density and distribution of the fluorinated side chains.

Utilization as a Model Compound in Fundamental Chemical and Physical Studies

This compound is frequently utilized as a model compound in fundamental studies aimed at understanding the physicochemical properties of fluorinated hydrocarbons. wikipedia.org Its simple, well-defined structure allows researchers to investigate the effects of a single fluorine atom on molecular interactions and bulk properties without the complexities of multiple fluorination sites.

These studies are crucial for developing a deeper understanding of intermolecular forces, which govern the behavior of molecules in condensed phases. The presence of the highly electronegative fluorine atom in this compound introduces polarity and the potential for specific interactions, such as dipole-dipole forces and weak hydrogen bonds. By studying properties like boiling point, density, and solubility, and by employing spectroscopic techniques, researchers can elucidate the nature and strength of these interactions. This fundamental knowledge is essential for the rational design of new functional materials and for predicting the behavior of more complex fluorinated systems. wikipedia.org

Table 1: Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₃F |

| Molar Mass | 104.17 g/mol |

| Boiling Point | 92-93 °C |

| Density | 0.8 g/mL |

This table contains data for this compound, sourced from multiple references. chemsynthesis.comcymitquimica.com

Exploration in Novel Catalytic Systems and Reaction Media

C-F Bond Transformation for New Bond Formation (e.g., C-C, C-B, C-Si, C-Sn)

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its activation and functionalization a significant challenge. However, recent advances in catalysis have enabled the transformation of C(sp³)–F bonds, like the one in this compound, into new carbon-carbon (C-C) and carbon-heteroatom bonds. These reactions are of great interest as they allow for the conversion of readily available fluoroalkanes into more complex and valuable molecules.

The development of methods for the catalytic cross-coupling of alkyl fluorides has opened up new avenues in synthetic chemistry. For instance, nickel- and palladium-catalyzed reactions have been shown to facilitate the coupling of fluoroaromatics with various partners. mdpi.com While the direct application to this compound is a developing area, the principles of C-F bond activation are applicable.

Recent research has demonstrated the feasibility of forming various new bonds from alkyl fluorides:

C-C Bond Formation: Cross-coupling reactions, often mediated by transition metals, can form new C-C bonds. For example, rhodium complexes have been shown to activate C-F bonds in fluorinated propenes, enabling subsequent C-C coupling reactions. nih.govnih.gov The development of organoaluminum reagents has also enabled the cross-coupling of unactivated alkyl fluorides at low temperatures. acs.org

C-B Bond Formation: The borylation of C-F bonds provides a route to valuable organoboron compounds. Stoichiometric reactions of alkyl fluorides with certain boranes have been shown to result in C-F borylation. nih.gov Furthermore, rhodium-silyl complexes have been used to catalyze the borylation of C-F bonds in fluoroaromatics. york.ac.uk

C-Si and C-Sn Bond Formation: The formation of carbon-silicon and carbon-tin bonds from C-F bonds is another area of active research, offering pathways to organosilanes and organostannanes which are versatile synthetic intermediates.

These C-F bond functionalization strategies represent a powerful tool for molecular diversification, allowing for the transformation of a relatively inert fluoroalkane like this compound into a variety of more complex and functionalized products.

Table 2: Compound Names

| Compound Name |

|---|

| 1-Bromohexane (B126081) |

| 1-Chlorohexane (B165106) |

| This compound |

| Perfluorohexane (B1679568) |

Future Research Directions and Emerging Trends in 1 Fluorohexane Studies

Integration of Artificial Intelligence and Machine Learning in Organofluorine Chemistry Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize organofluorine chemistry by providing powerful predictive tools and accelerating the discovery of new reactions and molecules. These computational approaches can analyze vast datasets of chemical reactions to identify patterns and predict outcomes with increasing accuracy. nih.gov

In the context of 1-fluorohexane, ML models can be trained to predict reaction yields, identify optimal reaction conditions, and even suggest novel synthetic pathways. ucla.edumedium.com For instance, by inputting data on various substrates, reagents, and catalysts, an ML algorithm could predict the most efficient method for the fluorination of hexane (B92381) to produce this compound. This predictive capability can significantly reduce the time and resources spent on empirical trial-and-error experimentation. iscientific.org

Furthermore, ML is being applied to predict spectroscopic properties, such as the ¹⁹F NMR chemical shifts of organofluorine compounds. researchgate.net This is particularly valuable for the characterization of complex fluorinated molecules and for understanding the electronic environment of the fluorine atom. As these models become more sophisticated, they will likely play a crucial role in the de novo design of fluorinated molecules with desired properties, including those structurally related to this compound.

Table 1: Applications of AI and Machine Learning in Organofluorine Chemistry

| Application Area | Description | Potential Impact on this compound Research |

| Reaction Prediction | Algorithms predict the outcome and yield of chemical reactions based on input parameters. | Optimization of synthetic routes to this compound and related compounds. |

| Catalyst Design | ML models identify promising catalyst structures for specific fluorination reactions. | Discovery of more efficient and selective catalysts for the synthesis of this compound. |

| Property Prediction | AI can forecast the physicochemical and biological properties of novel fluorinated molecules. | Aiding in the design of this compound derivatives with specific applications. |

| Spectroscopic Analysis | Machine learning assists in the interpretation of complex spectral data, such as ¹⁹F NMR. | Facilitating the characterization and structural elucidation of this compound and its reaction products. |

Development of Next-Generation Fluorinating Reagents and Catalysts

The development of new and improved fluorinating reagents and catalysts is a cornerstone of advancing organofluorine chemistry. mdpi.com While traditional methods for synthesizing alkyl fluorides like this compound exist, there is a continuous drive for reagents that are safer, more selective, and more efficient.

Recent advancements have seen the emergence of "third-generation" radical fluorinating agents, such as N-fluoro-N-arylsulfonamides (NFASs), which offer milder reaction conditions compared to older reagents. springernature.comresearchgate.net The development of such reagents is critical for the late-stage fluorination of complex molecules and for improving the sustainability of fluorination processes. marketreportanalytics.com

In the realm of catalysis, significant progress is being made in transition-metal-catalyzed fluorination reactions. nih.govrsc.org These methods offer novel pathways for the formation of carbon-fluorine bonds and can provide high levels of regio- and stereoselectivity. researchgate.net For the synthesis of this compound, future research will likely focus on developing catalysts that can directly and selectively fluorinate the C-H bonds of hexane, a challenging but highly desirable transformation. cas.cn

Table 2: Comparison of Fluorinating Reagent Generations

| Reagent Generation | Examples | Key Characteristics |

| First Generation | F₂, SF₄ | Highly reactive, often hazardous, and lack selectivity. |

| Second Generation | N-Fluorobenzenesulfonimide (NFSI), Selectfluor® | More stable and easier to handle, but can be strongly electrophilic. researchgate.net |

| Third Generation | N-Fluoro-N-arylsulfonamides (NFASs) | Offer milder reaction conditions and can minimize side reactions. springernature.com |

Exploration of Uncharted Reactivity Modes and Chemical Space

Beyond the development of new reagents, there is a growing interest in exploring novel reactivity modes for the synthesis of organofluorine compounds. This includes harnessing visible-light photoredox catalysis to enable C-F bond formation under mild conditions. nih.gov Such approaches could provide new avenues for the synthesis of this compound and its derivatives.

Researchers are also investigating unconventional methods for C-F bond formation, moving beyond traditional nucleophilic and electrophilic fluorination. acs.orgoup.com This includes the development of reactions that proceed through radical intermediates or involve novel transition metal catalytic cycles. sigmaaldrich.com The exploration of this expanded chemical space may lead to the discovery of entirely new ways to synthesize and functionalize alkyl fluorides. uni-muenster.de

The concept of "fluoroalkylation," the transfer of a fluoroalkyl group to a substrate, is also being expanded. rsc.org While not directly related to the synthesis of this compound itself, the fundamental principles discovered in these studies can inform the development of new fluorination strategies.

Advancements in In Situ Spectroscopic Monitoring of Fluorination Reactions

A deeper understanding of reaction mechanisms is crucial for the development of improved synthetic methods. Advancements in in situ spectroscopic techniques, such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, are allowing chemists to monitor fluorination reactions in real-time. researchgate.netspectroscopyonline.com

By observing the formation of intermediates and byproducts as they occur, researchers can gain valuable insights into the reaction pathway. rsc.org This information is invaluable for optimizing reaction conditions, identifying catalyst deactivation pathways, and uncovering unexpected reactivity. For the synthesis of this compound, in situ monitoring could be used to fine-tune reaction parameters to maximize yield and minimize the formation of isomers or over-fluorinated products. mit.edu

Raman spectroscopy is another powerful tool for the real-time analysis of chemical reactions, including those involving fluoride (B91410) ions. rsc.org The ability to monitor reaction kinetics and thermodynamics in real-time will undoubtedly accelerate the development of more robust and efficient fluorination processes. mdpi.com

Interdisciplinary Approaches to Complex Fluorine Chemistry Challenges

The future of organofluorine chemistry will increasingly rely on interdisciplinary collaborations. acs.org The unique properties of fluorinated compounds make them of great interest in fields beyond traditional organic synthesis, including medicinal chemistry, materials science, and chemical biology. nih.govacs.orgmdpi.com

For example, the introduction of fluorine atoms can significantly alter the biological properties of a molecule, a strategy widely used in drug discovery. uni-muenster.de While this compound itself may not have direct pharmaceutical applications, it serves as a fundamental model for understanding the behavior of fluorinated alkyl chains in more complex bioactive molecules.

Collaborations between synthetic chemists, computational chemists, biochemists, and materials scientists will be essential for tackling the complex challenges in fluorine chemistry. sioc.ac.cnmdpi.com By combining expertise from different fields, researchers can design and synthesize novel fluorinated molecules with tailored properties for a wide range of applications.

Q & A

Q. What strategies are recommended for designing multi-step syntheses where this compound acts as an intermediate, particularly in stereoselective transformations?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.